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Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters of Dactolisib observed in clinical trials.

Parameter Findings & Values Study Context

Absorption & Oral
Bioavailability

Dose-proportional increases in C~max~ and
AUC~0-24~; high inter-individual variability; low
oral bioavailability noted [1] [2].

Phase Ib in advanced solid
tumors [1] [2].

Dose-Proportionality
Range

200 mg to 800 mg, administered once daily [2]. Phase Ib in advanced solid

tumors [2].

Recommended
Phase II Dose (RP2D)

300 mg, taken twice daily (BID) [3]. Phase I in

relapsed/refractory acute
leukemia [3].

Drug-Drug
Interaction

Significantly increased everolimus C~max~ and
AUC~0-24~; decreased everolimus clearance

to 13.41 L/h [1] [2].

Phase Ib combo trial with
everolimus [1] [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548367?utm_src=pdf-body
https://www.smolecule.com/products/s548367?utm_src=pdf-interest
https://www.smolecule.com/products/s548367?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28357727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://pubmed.ncbi.nlm.nih.gov/28357727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://bmcpharmacoltoxicol.biomedcentral.com/articles/10.1186/s40360-020-00446-x
https://bmcpharmacoltoxicol.biomedcentral.com/articles/10.1186/s40360-020-00446-x
https://pubmed.ncbi.nlm.nih.gov/28357727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://pubmed.ncbi.nlm.nih.gov/28357727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447332/
https://www.smolecule.com/products/s548367?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocols from Clinical Studies

Here are the methodologies used in key clinical trials to generate the pharmacokinetic data.

Phase I Study in Acute Leukemia

Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose

(RP2D) of Dactolisib in patients with relapsed or refractory acute leukemia [3].
Dosing Schedule: Dactolisib was administered orally at 300 mg or 400 mg, twice daily (BID), in 28-

day cycles [3].
Response Assessment: Tumor response was assessed at the end of Cycle 1 (Day 29) and after

every subsequent cycle [3].
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The study included analysis of BEZ235

plasma levels and its pharmacodynamic effects by measuring the phosphorylation of downstream
pathway targets like AKT, S6, and 4EBP1 [3].

Phase Ib Study in Advanced Solid Tumors (Combination with
Everolimus)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of Dactolisib in combination with

everolimus in patients with advanced solid tumors [2].
Dosing Schedule: Dactolisib was administered orally once daily at escalating doses of 200 mg, 400

mg, and 800 mg, along with a fixed 2.5 mg daily dose of everolimus in 28-day cycles [2].
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected pre-dose

and at multiple time points post-dose (1, 2, 4, 6, 8, and 24 hours) [2].
Bioanalytical Method: Concentrations of both Dactolisib and everolimus in patient plasma were

determined using validated high-performance liquid chromatography tandem mass spectrometry
(HPLC-MS/MS) methods [2].

Mechanism of Action and Signaling Pathway

Dactolisib is a dual ATP-competitive inhibitor that simultaneously targets Class I PI3K and mTOR

complexes 1 and 2 (mTORC1/2) [4] [3]. The following diagram illustrates the signaling pathway it inhibits.
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PI3K/AKT/mTOR Signaling Pathway Dactolisib Inhibition
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Dactolisib inhibits the PI3K/AKT/mTOR pathway by targeting PI3K and mTORC1/2.

Key Insights and Data Gaps

Clinical Development Status: The available data comes from early-phase trials. The development of

Dactolisib in several contexts, such as metastatic castration-resistant prostate cancer, was
discontinued due to a challenging safety profile and poor tolerability [5].

Significant Data Gaps: The search results do not provide specific details on several core ADME
parameters, including volume of distribution, protein binding, metabolic routes, half-life, and
clearance. The metabolism and excretion pathways of Dactolisib remain uncharacterized in the
public sources accessed [6].

Focus on Clinical PK: The existing data primarily describes macroscopic clinical pharmacokinetics
(like exposure and variability) rather than the fundamental physiological processes of absorption,

distribution, and elimination.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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